BUTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
BUTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a butyl ester group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-hydroxyaryl ketones.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Esterification: The butyl ester group is introduced through esterification reactions, typically using butanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
BUTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfonamide group is particularly significant due to its known pharmacological effects.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The sulfonamide moiety is a key pharmacophore in many drugs, making this compound a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of BUTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The benzofuran ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
BUTYL 5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: shares similarities with other benzofuran derivatives and sulfonamide-containing compounds.
2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: Lacks the sulfonamide group, resulting in different biological activities.
5-(2,4-DIMETHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN: Lacks the butyl ester group, affecting its solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the benzofuran ring and the sulfonamide group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H25NO5S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
butyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H25NO5S/c1-5-6-11-27-22(24)21-16(4)28-19-9-8-17(13-18(19)21)23-29(25,26)20-10-7-14(2)12-15(20)3/h7-10,12-13,23H,5-6,11H2,1-4H3 |
InChI Key |
CBWTUGPKXMADHZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)C |
Origin of Product |
United States |
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